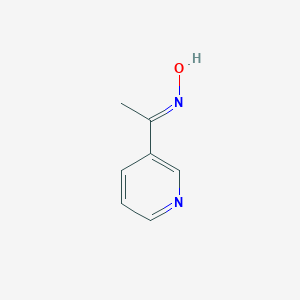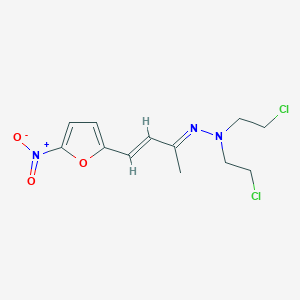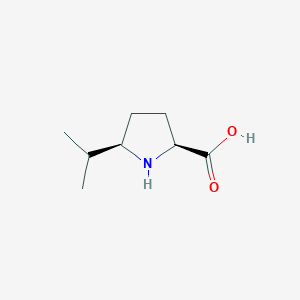![molecular formula C7H7ClN2S B010112 [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride CAS No. 103819-04-1](/img/structure/B10112.png)
[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has a unique structure that makes it an attractive candidate for drug development, particularly for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride is not fully understood. However, studies have suggested that it may act by inhibiting the activity of various enzymes involved in cell proliferation and survival. Additionally, it has also been found to induce apoptosis, a process that leads to programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits several biochemical and physiological effects. For instance, it has been found to inhibit the activity of DNA topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. Moreover, it has also been shown to induce cell cycle arrest and inhibit the activity of various signaling pathways involved in cancer cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride in lab experiments is its potent antitumor activity. This makes it an attractive candidate for the development of new anticancer drugs. However, one of the limitations of using this compound is its potential toxicity, which may limit its clinical applications.
Zukünftige Richtungen
Several future directions can be explored in the research on [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride. One possible direction is to investigate its potential applications in the treatment of other diseases, such as bacterial and fungal infections. Additionally, further studies can be conducted to elucidate its mechanism of action and identify potential targets for drug development. Moreover, the development of new synthetic methods for this compound can also be explored to improve its yield and purity.
Synthesemethoden
The synthesis of [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride involves a series of chemical reactions that require specific reagents and conditions. One of the most common methods for synthesizing this compound is through the reaction of 2-aminopyridine with 2-bromo-1-(2-chloroethyl)benzene in the presence of a palladium catalyst. The resulting product is then treated with thioacetamide to yield the final product.
Wissenschaftliche Forschungsanwendungen
[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride has been extensively studied for its potential applications in medicinal chemistry. Several studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, it has also been found to possess antimicrobial and antifungal properties, making it a promising candidate for the development of new antibiotics.
Eigenschaften
| 103819-04-1 | |
Molekularformel |
C7H7ClN2S |
Molekulargewicht |
186.66 g/mol |
IUPAC-Name |
[1,3]thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride |
InChI |
InChI=1S/C7H7N2S.ClH/c8-6-5-10-7-3-1-2-4-9(6)7;/h1-5H,8H2;1H/q+1;/p-1 |
InChI-Schlüssel |
YXKMPGPNITTXQO-UHFFFAOYSA-M |
SMILES |
C1=CC=[N+]2C(=C1)SC=C2N.[Cl-] |
Kanonische SMILES |
C1=CC=[N+]2C(=C1)SC=C2N.[Cl-] |
Synonyme |
Alkenes, C15-20, polymers with lard oil and sulfurized Bu oleate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(8R,9S,10R,13S,14S)-10,13-dimethyl-4-phenylsulfanyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B10038.png)






![disodium;(3E)-7-amino-3-[[2-methoxy-4-[3-methoxy-4-[(2E)-2-(1-oxo-4-sulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2-sulfonate](/img/structure/B10055.png)


